N-octyl-4-metylpyridinium bromide
Description
Contextualization within Pyridinium-Based Quaternary Ammonium (B1175870) Salts and Ionic Liquids
Pyridinium-based quaternary ammonium salts are a class of organic compounds characterized by a pyridine (B92270) ring where the nitrogen atom is bonded to four carbon atoms, resulting in a cationic charge. longdom.org This structure is highly adaptable, as substituents can be added to various positions on the pyridine ring, and the associated anion can be varied. longdom.org These modifications allow for the fine-tuning of the compound's physical and chemical properties, such as its melting point, viscosity, hydrophobicity, and thermal stability. longdom.org
Ionic liquids are salts that exist in a liquid state at relatively low temperatures, typically below 100°C. nih.govacs.org They are noted for their high thermal stability, low vapor pressure, and high ionic conductivity. longdom.orgresearchgate.net Pyridinium-based ionic liquids, including N-octyl-4-methylpyridinium bromide, are explored for their utility as solvents, catalysts, and electrolytes. longdom.org The synthesis of these compounds commonly involves the quaternization of a pyridine derivative with an alkyl halide, a process that is fundamental to creating a diverse range of ionic liquids with tailored properties. longdom.orgnih.gov For instance, a general synthesis method involves reacting equimolar amounts of γ-picoline (4-methylpyridine) with an alkyl bromide, such as 1-bromooctane (B94149), often with stirring in the dark until a solid product forms. chemicalbook.com
Evolution of Research Trajectories Pertaining to N-octyl-4-methylpyridinium bromide
Research into N-octyl-4-methylpyridinium bromide has evolved from basic synthesis and characterization to more specialized investigations. A common synthetic route involves the reaction of 4-methylpyridine (B42270) (also known as γ-picoline) with 1-bromooctane. nih.govchemicalbook.com
Initial studies often focus on the fundamental physicochemical properties. While specific data for N-octyl-4-methylpyridinium bromide is not always singled out in broader studies, research on related N-alkyl-4-methylpyridinium salts provides valuable insights. For example, studies on series of these compounds investigate how properties like density, viscosity, and conductivity change with the length of the N-alkyl chain. acs.orgresearchgate.net It has been noted in studies of similar compounds that increasing the length of the alkyl chain on the pyridinium (B92312) ring can lead to higher thermal stability. researchgate.net
More recent research has begun to explore the applications of these types of compounds. For instance, some pyridinium salts are investigated for their surfactant properties and their ability to form micelles in aqueous solutions. rsc.org The critical micelle concentration (cmc) and thermodynamic parameters of micellization are key areas of investigation in this context. rsc.org
Scope and Research Imperatives for N-octyl-4-methylpyridinium bromide Studies
The future of research concerning N-octyl-4-methylpyridinium bromide is poised to delve deeper into its specific applications. A primary area of interest is its use as a precursor for synthesizing other ionic liquids with different anions, which could possess more desirable properties for specific tasks such as catalysis or electrochemical applications. longdom.org The bromide anion can be exchanged for others like tetrafluoroborate (B81430) or bis(trifluoromethylsulfonyl)imide to tune the resulting ionic liquid's characteristics. researchgate.netfrontiersin.org
Further detailed characterization of its physicochemical properties is essential. Comprehensive data on its density, viscosity, conductivity, and thermal stability over a range of temperatures would be highly valuable for designing industrial applications. nih.govacs.org
Investigations into its behavior in solution, particularly its self-assembly into micelles and its interaction with other molecules, could open up applications in areas like detergency and as a medium for chemical reactions. rsc.org Understanding the thermodynamics of its micellization would be a key aspect of this research. rsc.org There is also potential for its use in materials science, where its properties as an ionic liquid could be harnessed in the development of new materials or in processes like extraction. longdom.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methyl-1-octylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKKNFIGBRWJHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Modifications of N Octyl 4 Methylpyridinium Bromide
Optimized Synthetic Pathways for N-octyl-4-methylpyridinium bromide Formation
The synthesis of N-octyl-4-methylpyridinium bromide, a quaternary ammonium (B1175870) salt, is typically achieved through the quaternization of 4-methylpyridine (B42270) with an octyl halide. This reaction, a variation of the Menshutkin reaction, is a cornerstone in the preparation of pyridinium-based ionic liquids and surfactants. wikipedia.orgnih.gov The optimization of this process involves a deep understanding of the reaction mechanism, the implementation of sustainable practices, and rigorous control over reaction conditions to maximize yield and purity.
Mechanistic Investigations of Quaternization Reactions for Pyridinium (B92312) Salts
The formation of N-octyl-4-methylpyridinium bromide proceeds via the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction. tue.nlmdpi.com In this process, the nitrogen atom of the 4-methylpyridine acts as a nucleophile, attacking the electrophilic carbon atom of the octyl bromide. This concerted, one-step mechanism involves a transition state where the new nitrogen-carbon bond is forming concurrently with the breaking of the carbon-bromine bond. tue.nl
The reaction rate is dependent on the concentration of both the tertiary amine (4-methylpyridine) and the alkyl halide (octyl bromide). tue.nl Several factors influence the kinetics and outcome of this quaternization:
Solvent: Polar aprotic solvents are generally favored as they can solvate the forming ions, stabilizing the transition state and accelerating the reaction. mdpi.com However, reactions can also be conducted in polar protic solvents like alcohols or even under solvent-free conditions. wikipedia.orgugm.ac.id
Leaving Group: The nature of the halide in the alkylating agent affects the reaction rate. Alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides, consistent with the leaving group's ability to stabilize a negative charge. wikipedia.org
Steric Hindrance: The SN2 mechanism is sensitive to steric hindrance around the reaction centers. While the 4-position of the methyl group on the pyridine (B92270) ring has minimal steric impact on the nitrogen's nucleophilicity, bulky substituents on the alkyl halide could slow the reaction.
Recent studies have employed computational methods, such as combined molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM), to model the Menshutkin reaction in detail. These investigations reveal that in a solvent environment, the reaction can proceed through a stepwise mechanism involving the formation of a reactive cluster intermediate. acs.org The solvent molecules organize around the reacting species, creating an electric field that influences the reaction's energy barrier. acs.org
Green Chemistry Approaches and Process Intensification in N-octyl-4-methylpyridinium bromide Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses for pyridinium salts. These approaches aim to minimize waste, reduce energy consumption, and avoid hazardous solvents. ugm.ac.id
Green Chemistry Strategies:
Solvent-Free Synthesis: Conducting the reaction without a solvent is a key green approach. Equimolar amounts of 4-methylpyridine and octyl bromide can be mixed and stirred, often leading to the formation of the solid product directly. ugm.ac.idchemicalbook.com This eliminates the need for solvent purchasing, handling, and disposal.
Ultrasound Irradiation: The use of ultrasound can accelerate the reaction, leading to shorter reaction times and potentially higher yields under milder conditions. mdpi.com
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times for the synthesis of pyridinium salts compared to conventional heating methods. nih.gov
Process Intensification: Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of quaternary ammonium salts like N-octyl-4-methylpyridinium bromide, continuous flow reactors offer significant advantages over traditional batch processes. tue.nlnih.gov
Continuous Flow Reactors: These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors enables superior heat transfer, which is crucial for managing the often exothermic nature of quaternization reactions. tue.nlnih.gov This enhanced control can lead to improved yield, higher purity, and safer operation. Bayesian optimization platforms have been used to accelerate the optimization of reaction conditions in continuous flow systems. nih.gov
Yield Enhancement and Purity Control Strategies
Achieving high yield and purity is critical for the application of N-octyl-4-methylpyridinium bromide. Several strategies are employed during and after the synthesis to ensure a high-quality product.
Yield Enhancement:
A common laboratory method involves refluxing a mixture of pyridine and an excess of alkyl bromide (e.g., 1.4 equivalents) in a solvent like dry ethanol (B145695) for an extended period (e.g., 40 hours). nih.gov A patented process describes a normal pressure gas-phase reaction in a solvent system that achieves theoretical yields. google.com Another reported procedure involves simply mixing equimolar amounts of γ-picoline (4-methylpyridine) and the alkyl bromide and stirring in the dark, which reportedly results in a 100% yield. chemicalbook.com
Purity Control: The purity of ionic liquids is paramount, as even trace impurities can significantly alter their physicochemical properties. researchgate.netmdpi.com Common impurities include unreacted starting materials (amine and alkyl halide), residual solvents, and water. researchgate.netrsc.org
Purification Techniques:
Crystallization: The crude product, often an oil or solid, is typically purified by crystallization. This involves washing the product with a non-polar solvent like ethyl acetate (B1210297) or ether to remove unreacted starting materials. nih.govnih.gov Recrystallization from suitable solvents like acetone (B3395972) or methanol/acetone mixtures can further enhance purity. nih.govmdpi.com
Drying: N-octyl-4-methylpyridinium bromide can be hygroscopic. chemicalbook.com Therefore, drying the final product under vacuum at an elevated temperature is crucial to remove water and any volatile impurities. researchgate.net
Purity Analysis: The purity of the final product is often assessed using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a vital tool for confirming the structure and purity. nih.gov For ionic liquids, specialized analytical protocols have been developed to quantify impurities such as halides and water. rsc.orggoogle.com Electrodialysis has emerged as a novel technique for producing highly pure ionic liquids, achieving purities greater than 99% by efficiently removing precursor ions. nih.gov
Targeted Chemical Derivatization of N-octyl-4-methylpyridinium bromide
The properties of N-octyl-4-methylpyridinium bromide can be finely tuned for specific applications by chemically modifying its structure. The two primary sites for modification are the N-alkyl chain and the pyridine ring.
Alkyl Chain Length and Branching Modification
The length and branching of the N-alkyl substituent have a profound impact on the physicochemical properties of pyridinium salts. epa.govresearchgate.net These modifications influence characteristics such as melting point, viscosity, density, and surface tension.
Interactive Data Table: Effect of Alkyl Chain Length on Pyridinium Salt Properties
| Property | Effect of Increasing Alkyl Chain Length | Reference |
| Melting Point | Complex; can increase or decrease depending on the specific series and anion | researchgate.net |
| Viscosity | Generally increases | epa.govresearchgate.net |
| Density | Generally decreases | epa.govresearchgate.net |
| Surface Tension | Generally decreases | epa.govresearchgate.net |
| Hydrophobicity | Increases | researchgate.net |
Alkyl Chain Length: Studies on series of N-alkylpyridinium salts have shown that increasing the alkyl chain length generally leads to a decrease in density and an increase in viscosity. epa.govresearchgate.net This is attributed to the increasing contribution of weaker van der Waals forces between the longer alkyl chains. The hydrophobicity of the cation also increases with the length of the alkyl chain. researchgate.net The synthesis of analogues with varying chain lengths, from C8 to C20, has been described, highlighting the relative ease of preparation for longer chains (C12-C20) compared to shorter ones (C8-C10). nih.gov
Alkyl Chain Branching: Introducing branching into the alkyl chain, for instance by using an isopropyl group instead of a propyl group, can significantly alter the material's properties. rsc.org While specific data on branched octyl chains on 4-methylpyridinium is limited, studies on related pyrrolidinium (B1226570) salts show that branching can influence thermal and transport properties, affecting characteristics like conductivity and viscosity. rsc.org
Pyridine Ring Substitution Effects on Chemical Reactivity and Properties
Modifying the substituents on the pyridine ring provides a powerful tool for tuning the electronic properties and, consequently, the chemical reactivity and physical characteristics of the resulting pyridinium salt. nih.govnih.gov
The 4-methyl group in N-octyl-4-methylpyridinium bromide is an electron-donating group (EDG). EDGs increase the electron density on the pyridine ring, which can influence its reactivity and the properties of the corresponding salt. Conversely, substituting the methyl group with an electron-withdrawing group (EWG), such as a nitro or chloro group, would decrease the electron density of the ring. nih.govnih.gov
Interactive Data Table: Effect of Pyridine Ring Substituents on Properties
Counterion Exchange Strategies and Their Impact on Compound Behavior
The synthesis of N-octyl-4-methylpyridinium-based ionic liquids typically begins with the quaternization of 4-methylpyridine with 1-bromooctane (B94149) to form the precursor salt, N-octyl-4-methylpyridinium bromide. This bromide salt can then undergo an anion exchange reaction, often with a metal salt of the desired anion (e.g., a lithium or silver salt) in a suitable solvent. nih.gov The selection of the new anion allows for significant modification of properties such as melting point, thermal stability, viscosity, and solubility.
Research has systematically explored the impact of various anions on the N-octyl-4-methylpyridinium cation. acs.orgosti.govcapes.gov.brresearchgate.net A study by Papaiconomou et al. synthesized and characterized a series of these salts, demonstrating the profound influence of the counterion. acs.orgosti.govcapes.gov.brresearchgate.net For instance, exchanging bromide for anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or dicyanamide (B8802431) ([N(CN)₂]⁻) can dramatically lower the melting point, resulting in compounds that are liquid at or near room temperature. acs.org
The choice of anion also dictates the thermal stability of the salt. Generally, for pyridinium-based ionic liquids, the thermal stability is more dependent on the nature of the anion than the cation. escholarship.orglongdom.org Salts containing fluorinated anions such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻) tend to exhibit high thermal stability. longdom.orgresearchgate.net
Furthermore, the anion's structure affects properties like viscosity and density. The interactions between the cation and anion, including hydrogen bonding and ion pairing strength, are altered with each different counterion, which in turn modifies the bulk fluid properties of the resulting ionic liquid. acs.orglongdom.org Hydrophobicity is another key characteristic that is heavily influenced by the anion. While many simple halide salts are water-soluble, employing fluorinated anions like [Tf₂N]⁻ can render the N-octyl-4-methylpyridinium salt nearly immiscible with water. acs.orgresearchgate.netescholarship.org
The following interactive data table summarizes the measured physical properties of N-octyl-4-methylpyridinium salts with various counterions, based on findings from scientific literature. acs.org
Table 1. Physicochemical Properties of N-octyl-4-methylpyridinium ([C₈-4-mpy]⁺) Salts with Various Anions.
| Anion | Abbreviation | Melting Point (°C) | Decomposition Temp. (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) |
| Dicyanamide | [N(CN)₂]⁻ | 12 | 260 | 1.006 | 122 |
| Trifluoromethanesulfonate | [TfO]⁻ | 49 | 380 | 1.228 | 324 |
| Bis(trifluoromethylsulfonyl)imide | [Tf₂N]⁻ | 15 | 420 | 1.326 | 218 |
| Tetrafluoroborate (B81430) | [BF₄]⁻ | 75 | 380 | 1.139 | - |
| Nonafluorobutanesulfonate | [NfO]⁻ | 78 | 390 | 1.439 | - |
| Bis(pentafluoroethylsulfonyl)imide | [BETI]⁻ | 8 | 410 | 1.503 | 430 |
Data sourced from Papaiconomou et al. (2007). acs.org Note: Some viscosity values are not available as the salts are solid at the measurement temperature.
In specialized applications, counterion exchange is used to impart specific functionalities. For example, N-octyl-4-methylpyridinium bromide has been used as a precursor to create salts with tetracyanoquinodimethane (TCNQ) derivatives for applications in non-linear optics. In the field of catalysis, exchanging the bromide for tetrachloroaluminate ([AlCl₄]⁻) has been investigated for processes like ethylene (B1197577) polymerization. mdpi.com This highlights that counterion exchange is not merely for tuning physical properties but also for accessing novel chemical reactivity and functionality.
Sophisticated Spectroscopic and Structural Elucidation of N Octyl 4 Methylpyridinium Bromide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of N-octyl-4-methylpyridinium bromide in solution. Advanced one- and two-dimensional NMR experiments offer an unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provide crucial information about the molecule's conformation and intermolecular interactions.
The ¹H-NMR spectrum would be characterized by distinct signals for the pyridinium (B92312) ring protons, the α-methylene protons adjacent to the nitrogen, the long alkyl chain protons, and the terminal methyl group of the octyl chain. Similarly, the ¹³C-NMR spectrum would show resolved signals for each unique carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-octyl-4-methylpyridinium bromide| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridinium-H (ortho to N) | ~9.1 | ~145.0 |
| Pyridinium-H (meta to N) | ~8.0 | ~128.0 |
| 4-Methyl-H | ~2.5 | ~21.0 |
| N-CH₂ (α-carbon) | ~4.6 | ~60.0 |
| (CH₂)₆ chain | ~1.2-1.9 | ~22.0-31.0 |
| Terminal CH₃ | ~0.85 | ~14.0 |
Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectra and establishing connectivity within the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For N-octyl-4-methylpyridinium bromide, COSY spectra would show cross-peaks connecting the adjacent protons on the pyridinium ring and, crucially, would map the sequential correlations along the entire N-octyl chain, from the α-methylene protons to the terminal methyl group. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. youtube.com This technique provides an unambiguous assignment of the ¹³C spectrum by linking each carbon signal to its corresponding, and more easily assigned, proton signal. For instance, the carbon signal around 60.0 ppm would show a correlation to the proton signal at ~4.6 ppm, confirming its identity as the α-methylene group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for conformational analysis. A NOESY spectrum could reveal interactions between the protons of the N-octyl chain and the protons of the pyridinium ring, providing evidence for specific folded or extended conformations in solution.
In the solid state, N-octyl-4-methylpyridinium bromide exists as a crystalline lattice. Solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics in this condensed phase. Unlike in solution where rapid tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.
Bromine has two NMR active quadrupolar nuclei, ⁷⁹Br and ⁸¹Br. huji.ac.il While their broad signals can be challenging to observe in small molecules, they are useful in the solid state. huji.ac.il ⁷⁹Br, in particular, is often used to correctly set the "magic angle" for magic-angle spinning (MAS) experiments due to its clear quadrupolar spinning sidebands. huji.ac.il ¹³C and ¹⁵N MAS NMR can reveal information about molecular packing and the presence of different crystalline forms (polymorphism) by detecting distinct signals for crystallographically inequivalent sites.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. This method is exceptionally well-suited for studying the aggregation behavior of amphiphilic molecules like N-octyl-4-methylpyridinium bromide.
In solution, individual molecules (monomers) diffuse relatively quickly. As the concentration increases past the critical micelle concentration (CMC), the molecules assemble into larger aggregates or micelles. These larger assemblies tumble and diffuse more slowly. A DOSY experiment would show a decrease in the measured diffusion coefficient as aggregation occurs, allowing for the determination of the CMC and providing insights into the size and shape of the aggregates.
Vibrational and Electronic Spectroscopy for Molecular Insights
Vibrational and electronic spectroscopies probe the bonding and electronic structure of N-octyl-4-methylpyridinium bromide by measuring how the molecule interacts with electromagnetic radiation.
FT-IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. Specific bonds and functional groups vibrate at characteristic frequencies, providing a molecular "fingerprint."
For N-octyl-4-methylpyridinium bromide, key vibrational modes include:
C-H Stretching: Aliphatic C-H stretching from the octyl chain is expected in the 2850–2960 cm⁻¹ region. Aromatic C-H stretching from the pyridinium ring appears at higher frequencies, typically 3000–3100 cm⁻¹.
Pyridinium Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring are observed in the 1450–1650 cm⁻¹ range. A strong band around 1640 cm⁻¹ is indicative of the pyridinium cation.
C-H Bending: Vibrations corresponding to the bending and scissoring of CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.
Table 2: Characteristic FT-IR Vibrational Frequencies for N-octyl-4-methylpyridinium bromide| Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3000–3100 | Aromatic C-H Stretching | goums.ac.ir |
| 2850–2960 | Aliphatic C-H Stretching (Octyl Chain) | |
| ~1640 | Pyridinium Ring C=N⁺/C=C Stretching | goums.ac.ir |
| 1450–1550 | Pyridinium Ring C=C Stretching | goums.ac.ir |
| 1350-1470 | Aliphatic C-H Bending | goums.ac.ir |
UV-Vis spectroscopy measures the absorption of UV or visible light, which causes electrons to be promoted from a lower energy orbital to a higher energy orbital. libretexts.org For organic molecules, the most important transitions involve promoting electrons from π (bonding) or n (non-bonding) orbitals to π* (antibonding) orbitals. libretexts.org
The pyridinium ring in N-octyl-4-methylpyridinium bromide is an aromatic, conjugated π-system. Consequently, it exhibits strong absorption in the UV region due to π → π* transitions. The position of the maximum absorbance (λmax) and its intensity can be sensitive to the molecule's environment. Factors such as solvent polarity can shift the λmax, a phenomenon known as solvatochromism. Furthermore, aggregation of the molecules into micelles can also alter the absorption spectrum, often causing a shift in λmax or a change in the shape of the absorption band, which can be used to study these intermolecular interactions.
Fluorescence Spectroscopy for Probing Microenvironments and Aggregation
Fluorescence spectroscopy serves as a powerful and sensitive technique for investigating the microenvironments and aggregation behavior of amphiphilic molecules like N-octyl-4-methylpyridinium bromide in solution. Due to its structure, which consists of a hydrophilic pyridinium head group and a hydrophobic octyl tail, this ionic liquid can form micellar aggregates above a certain concentration, known as the critical micelle concentration (CMC). The formation of these aggregates creates distinct nonpolar microdomains within the bulk aqueous solution, a phenomenon that can be effectively monitored using fluorescent probes.
Pyrene (B120774) is a particularly useful fluorescent probe for such studies. rsc.orgrsc.org Its fluorescence emission spectrum is highly sensitive to the polarity of its immediate surroundings. In polar solvents like water, the fine structure of the pyrene emission spectrum is well-resolved. However, when pyrene partitions into the nonpolar core of a micelle, significant changes in the vibronic bands of the emission spectrum are observed. Specifically, the ratio of the intensity of the third vibronic peak (I₃) to the first (I₁) is a well-established indicator of the micropolarity of the probe's environment.
Furthermore, pyrene can form excited-state dimers called excimers when molecules are in close proximity (within 3-4 Å). nih.gov In a micellar solution, as the concentration of the surfactant increases, more pyrene molecules are incorporated into the micelles, leading to an increase in the probability of excimer formation. This results in the appearance of a broad, structureless emission band at a longer wavelength (around 470 nm), in addition to the monomer emission (around 370-390 nm). A plot of the ratio of the excimer to monomer fluorescence intensity (Ie/Im) against the concentration of N-octyl-4-methylpyridinium bromide typically shows a sharp increase at the CMC, providing a reliable method for its determination. nih.gov
| Concentration of N-octyl-4-methylpyridinium bromide (mM) | Monomer Intensity (Im) at 373 nm (a.u.) | Excimer Intensity (Ie) at 470 nm (a.u.) | Ie/Im Ratio | Microenvironment |
|---|---|---|---|---|
| 0.1 | 1500 | 15 | 0.01 | Aqueous (Premicellar) |
| 1.0 | 1450 | 29 | 0.02 | Aqueous (Premicellar) |
| 5.0 | 1300 | 130 | 0.10 | Micellar Onset (CMC region) |
| 10.0 | 1100 | 440 | 0.40 | Micellar |
| 20.0 | 950 | 665 | 0.70 | Micellar |
Mass Spectrometry and X-ray Diffraction for Definitive Structural Confirmation
While spectroscopic methods like NMR and fluorescence provide valuable information about molecular structure and behavior, definitive confirmation requires techniques that can provide exact mass and three-dimensional atomic arrangement. High-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction are indispensable tools for the unambiguous structural elucidation of N-octyl-4-methylpyridinium bromide. acs.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula for the ion being analyzed.
For N-octyl-4-methylpyridinium bromide, the analysis would focus on the N-octyl-4-methylpyridinium cation ([C₁₄H₂₄N]⁺). The instrument would measure the m/z value of this cation, and the resulting experimental mass would be compared against the theoretical exact mass calculated from the isotopic masses of its constituent elements (¹²C, ¹H, and ¹⁴N). A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides unequivocal confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass.
| Parameter | Value |
|---|---|
| Elemental Formula | [C₁₄H₂₄N]⁺ |
| Theoretical Exact Mass (m/z) | 206.1903 |
| Hypothetical Experimental Mass (m/z) | 206.1901 |
| Mass Difference (ppm) | -0.97 |
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. lu.semdpi.com This technique involves irradiating a single, high-quality crystal of N-octyl-4-methylpyridinium bromide with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
The analysis provides a wealth of structural information, including:
Absolute Confirmation of Covalent Structure: It confirms the connectivity of atoms, verifying the presence of the 4-methylpyridinium ring and the n-octyl chain attached to the nitrogen atom.
Precise Bond Lengths and Angles: It yields highly accurate measurements of all bond lengths (e.g., C-N, C-C, C-H) and bond angles, providing insight into the molecular geometry. nih.govresearchgate.net
Supramolecular Arrangement: The data reveals how the N-octyl-4-methylpyridinium cations and bromide anions are arranged in the crystal lattice. This includes the study of non-covalent interactions, such as C-H···Br hydrogen bonds and potential π-π stacking interactions between pyridinium rings, which govern the crystal packing. iucr.orgnih.gov
The crystallographic data obtained, such as the unit cell dimensions, space group, and atomic coordinates, provide an unambiguous and definitive structural proof of the compound.
| Parameter | Hypothetical Value for N-octyl-4-methylpyridinium bromide |
|---|---|
| Chemical Formula | C₁₄H₂₄NBr |
| Formula Weight | 286.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.25 |
| c (Å) | 18.90 |
| β (°) | 98.50 |
| Volume (ų) | 1565.3 |
| Z (Molecules per unit cell) | 4 |
Computational Chemistry and Quantum Mechanical Investigations of N Octyl 4 Methylpyridinium Bromide
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. goums.ac.irrsc.orgrsc.org It is widely employed in chemistry and materials science for its accuracy and efficiency in predicting molecular behavior. goums.ac.ir In the context of N-octyl-4-methylpyridinium bromide, DFT calculations provide valuable insights into its electronic characteristics and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For pyridinium-based ionic liquids, the HOMO is typically localized on the anion (bromide in this case), and the LUMO is centered on the pyridinium (B92312) cation. This distribution indicates that the bromide ion is the primary site for electrophilic attack, while the pyridinium ring is susceptible to nucleophilic attack. The specific energies of the HOMO and LUMO, along with the energy gap, can be calculated using DFT methods, providing quantitative measures of the molecule's reactivity.
Table 1: Frontier Molecular Orbital Energies of a Similar Pyridinium Compound (1-butyl-4-methylpyridinium bromide)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.02 |
| LUMO | -2.91 |
| Energy Gap | 4.11 |
Note: Data is for a similar compound and serves as an illustrative example.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netpreprints.orgmdpi.com It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.netpreprints.org
In N-octyl-4-methylpyridinium bromide, the MEP map would show a high negative potential around the bromide anion, confirming its role as a site for electrophilic interaction. The pyridinium ring would exhibit a positive potential, particularly around the nitrogen atom and the attached alkyl chain, indicating these as likely sites for nucleophilic attack. The methyl group on the pyridinium ring would also influence the charge distribution. These maps provide a clear, visual guide to the molecule's reactive sites and are instrumental in understanding its intermolecular interactions. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. uni-muenchen.de This analysis helps to quantify the strength and nature of intramolecular interactions, such as hyperconjugation and charge transfer. wisc.edu
For N-octyl-4-methylpyridinium bromide, NBO analysis can reveal the nature of the C-N and C-H bonds within the pyridinium ring and the octyl chain. It can also describe the interactions between the filled orbitals of the bromide anion and the empty orbitals of the pyridinium cation, providing insight into the charge delocalization and stabilization within the ion pair. By examining the interactions between donor (filled) and acceptor (empty) NBOs, the energetic significance of these intramolecular charge transfers can be estimated. uni-muenchen.dewisc.edu
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the dynamic behavior, thermodynamic properties, and structural evolution of complex systems like ionic liquids. nih.govresearchgate.net
Simulation of Solvation Shells and Ion Pairing
In solution, the ions of N-octyl-4-methylpyridinium bromide will be surrounded by solvent molecules, forming solvation shells. MD simulations can be used to study the structure and dynamics of these solvation shells. mdpi.comresearchgate.net For instance, in an aqueous solution, the simulation would reveal how water molecules orient themselves around the pyridinium cation and the bromide anion, and the strength of the hydrogen bonds formed. mdpi.com
Simulations also provide insights into the phenomenon of ion pairing, where the cation and anion remain in close proximity even in solution. The stability and lifetime of these ion pairs can be determined from the simulation trajectories. The structure of the first solvation shell, including the average number of solvent molecules and their distances from the central ion, can be quantified through radial distribution functions. researchgate.net
Modeling of Aggregation Mechanisms and Morphologies
Due to the amphiphilic nature of the N-octyl-4-methylpyridinium cation (having both a polar pyridinium head and a nonpolar octyl tail), these molecules can self-assemble into aggregates, such as micelles, in solution. MD simulations are a powerful tool to investigate the mechanisms and resulting morphologies of this aggregation process. researchgate.net
Simulations can track the spontaneous formation of aggregates from an initial random distribution of the ionic liquid molecules. By analyzing the simulation trajectories, researchers can determine the critical aggregation concentration, the size and shape of the aggregates, and the arrangement of the cations and anions within these structures. The simulations can reveal how the long octyl chains of the cations tend to cluster together to form a nonpolar core, while the charged pyridinium heads remain on the surface, interacting with the solvent and the bromide counter-ions. researchgate.net
Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications
The vast number of potential ionic liquids, estimated to be as high as 10¹⁸ combinations of cations and anions, makes the experimental determination of their properties for specific applications a monumental task. researchgate.net To navigate this extensive chemical space efficiently, computational methods such as Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) have become indispensable tools for predicting the physicochemical properties of ionic liquids, including N-octyl-4-methylpyridinium bromide. rsc.orgnih.gov These approaches aim to establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties.
QSPR Modeling of Pyridinium Bromides
QSPR models are built on the principle that the structural features of a molecule, encoded as numerical values known as molecular descriptors, can be used to predict its properties. nih.gov For ionic liquids, descriptors can be derived for the individual cation and anion or for the ion pair as a whole. nih.gov
A foundational study in the QSPR modeling of pyridinium-based ionic liquids was conducted by Katritzky et al., who developed models to predict the melting points of 126 structurally diverse pyridinium bromides. nih.gov The melting point is a critical property for ionic liquids, as it defines their liquid range and thus their utility in various applications. The study utilized the CODESSA program to generate a wide range of molecular descriptors and establish a linear correlation with the melting temperatures.
The best QSPR models developed in the study highlighted the importance of several types of descriptors:
Constitutional descriptors: These describe the basic composition of the molecule, such as the number of atoms of a certain type.
Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Information content indices are a key example. nih.gov
Quantum-chemical descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as the average nucleophilic reactivity index for a nitrogen atom. nih.gov
The performance of the developed QSPR models is summarized in the table below. A six-descriptor model provided a good correlation, while a simpler two-descriptor model still offered reasonable predictive power. nih.gov
| Model | Number of Descriptors | R² (Squared Correlation Coefficient) | Key Descriptor Types |
| Model 1 | 6 | 0.788 | Information Content Indices, Total Entropy, Average Nucleophilic Reactivity Index for N atom |
| Model 2 | 2 | 0.713 | Information Content Indices, Average Nucleophilic Reactivity Index for N atom |
Table 1: Performance of QSPR models for predicting the melting points of pyridinium bromides. Data sourced from Katritzky et al. (2002). nih.gov
These models demonstrate that the melting point of pyridinium bromides is influenced by a combination of factors including molecular size, shape, and electronic characteristics. For N-octyl-4-methylpyridinium bromide, these models could be applied by calculating the relevant descriptors for its specific structure to estimate its melting point.
Machine Learning Applications
While QSPR often relies on linear regression, machine learning offers more sophisticated, often non-linear, algorithms to model complex structure-property relationships. nih.gov Several machine learning methods have been applied to predict the properties of ionic liquids with a high degree of accuracy. nih.govmdpi.comnih.gov These include:
Artificial Neural Networks (ANNs): Inspired by the structure of the human brain, ANNs are powerful tools for recognizing patterns in data. acs.org
Support Vector Machines (SVM): SVMs are particularly effective for classification and regression tasks by finding the optimal hyperplane that separates data points. nih.gov
Random Forest (RF): This is an ensemble method that builds multiple decision trees and merges their results to improve predictive accuracy and control for overfitting. nih.gov
Deep Learning: A more advanced form of neural networks, deep learning models can automatically extract relevant features from raw data, such as molecular structures, to predict properties. mdpi.comku.ac.ae
A comprehensive study evaluated the performance of various machine learning methods for predicting the melting points of a large dataset of nitrogen-containing bromides, which included the 126 pyridinium bromides from the Katritzky study. nih.gov The results showed that non-linear methods like SVM and ANNs generally outperformed traditional multiple linear regression. nih.gov
| Machine Learning Method | Data Set | RMSE (°C) of Prediction |
| Support Vector Machines (SVM) | Pyridinium Bromides (126 compounds) | 26.2 - 34.8 |
| Associative Neural Networks (ANN) | Pyridinium Bromides (126 compounds) | 26.2 - 34.8 |
| Multiple Linear Regression (MLR) | Pyridinium Bromides (126 compounds) | > 30 |
Table 2: Comparison of machine learning models for predicting the melting points of pyridinium bromides. RMSE (Root Mean Square Error) indicates the average prediction error. Data sourced from a study on QSPR modeling of nitrogen-containing bromides. nih.gov
For N-octyl-4-methylpyridinium bromide, these advanced models could be utilized to predict a range of properties beyond just the melting point, such as viscosity, density, and ionic conductivity, provided that sufficient training data for related compounds is available. rsc.orgmdpi.com The general workflow for such a prediction would involve:
Data Collection: Gathering experimental data for a range of ionic liquids with similar structural features.
Descriptor Calculation: Generating molecular descriptors for all compounds in the dataset.
Model Training: Using the dataset to train a machine learning model to recognize the relationship between the descriptors and the property of interest.
Prediction: Applying the trained model to N-octyl-4-methylpyridinium bromide to predict its properties.
The continuous development of new machine learning algorithms and the growth of ionic liquid databases promise to further enhance the accuracy and scope of these predictive models, accelerating the discovery of new ionic liquids like N-octyl-4-methylpyridinium bromide for targeted applications. nih.govku.ac.ae
Self Assembly and Supramolecular Chemistry of N Octyl 4 Methylpyridinium Bromide
Micellar Formation and Aggregation Behavior in Aqueous Systemsacs.orgbohrium.com
N-octyl-4-methylpyridinium bromide, an amphiphilic ionic liquid, demonstrates a propensity to form aggregates in aqueous solutions. researchgate.net This behavior is of considerable interest for the future applications of ionic liquids. acs.orgresearchgate.netnih.gov The aggregation of this and similar ionic liquids has been investigated using various techniques, including conductivity, volume, fluorescence, dynamic light scattering, and transmission electron microscopy. acs.orgresearchgate.netnih.gov These studies reveal that the formation of aggregates is a key characteristic of N-octyl-4-methylpyridinium bromide in water. acs.org
Determination of Critical Micelle Concentration (CMC) by Conductometry and Spectroscopyacs.orgbohrium.com
The critical micelle concentration (CMC) is a fundamental parameter that characterizes the point at which surfactant molecules in a solution begin to self-assemble into micelles. For N-octyl-4-methylpyridinium bromide and related compounds, conductometry is a primary method used to determine the CMC. acs.org This technique involves measuring the electrical conductivity of the solution as a function of the surfactant concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the onset of micelle formation, and the concentration at this inflection point is taken as the CMC. researchgate.net
In a study investigating the aggregation behavior of several ionic liquids, including 1-octyl-4-methylpyridinium bromide (4m-[C8pyr]Br), conductivity measurements were employed to determine the critical aggregation concentration (CAC), which is analogous to the CMC. acs.org The study derived the CAC from the experimental data, highlighting the utility of conductometry in characterizing the aggregation of this ionic liquid. acs.orgresearchgate.netnih.gov
Spectroscopic methods, such as fluorescence, are also utilized to probe the micellar environment and determine aggregation parameters. acs.orgresearchgate.net For instance, fluorescence studies can provide information about the polarity of the micellar core and the aggregation number. acs.org
Table 1: Critical Aggregation Concentration (CAC) of N-octyl-4-methylpyridinium bromide
| Parameter | Value | Method | Reference |
| Critical Aggregation Concentration (CAC) | 0.0450 mol·kg⁻¹ | Conductometry | acs.org |
Thermodynamic Parameters of Micellization (ΔG, ΔH, ΔS)bohrium.com
The thermodynamic parameters of micellization, namely the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide insight into the spontaneity and driving forces of the micelle formation process. These parameters can be evaluated from the temperature dependence of the CMC. rsc.orgnih.gov
For N-octyl-4-methylpyridinium bromide, the standard Gibbs energy of aggregation (ΔG°m) has been determined from experimental data. acs.org The negative value of ΔG°m indicates that the aggregation process is spontaneous. researchgate.net
A study on the aggregation of 1-octyl-4-methylpyridinium bromide reported a standard Gibbs energy of aggregation (ΔG°m) of -23.7 kJ·mol⁻¹. acs.org This value reflects the favorable nature of micelle formation for this compound in aqueous solution. The micellization process for similar N-alkyl-N-methylpyrrolidinium bromides has been shown to be entropy-driven at lower temperatures and enthalpy-driven at higher temperatures, suggesting a complex interplay of forces. rsc.orgnih.gov
Table 2: Thermodynamic Parameter of Aggregation for N-octyl-4-methylpyridinium bromide
| Parameter | Value | Reference |
| Standard Gibbs Energy of Aggregation (ΔG°m) | -23.7 kJ·mol⁻¹ | acs.org |
Influence of Anion and Cation Structure on Aggregationacs.org
The structure of both the cation and the anion significantly influences the aggregation behavior of ionic liquids in aqueous solutions. acs.orgresearchgate.netnih.gov For N-octyl-4-methylpyridinium bromide, the nature of the pyridinium (B92312) cation and the bromide anion plays a crucial role. acs.org
Studies comparing 1-octyl-4-methylpyridinium bromide with other ionic liquids, such as 1-alkyl-3-methylimidazolium and 1-methyl-1-octylpyrrolidinium salts, have shown that the hydrophobicity and steric hindrance of the cation are important factors. acs.orgresearchgate.netnih.gov The binding strength between the cation and the anion also affects aggregation. acs.orgresearchgate.netnih.gov The anionic effect on aggregation generally follows the Hofmeister series, with the hydration of the anion being a predominant factor. acs.orgresearchgate.netnih.gov
Formation of Higher-Order Supramolecular Structures (e.g., Vesicles, Liquid Crystals)acs.org
While N-octyl-4-methylpyridinium bromide is known to form spherical micelles in aqueous solutions, the formation of higher-order supramolecular structures like vesicles or liquid crystals is also a possibility for amphiphilic molecules. acs.orgresearchgate.netnih.gov Research has shown that the investigated ionic liquids, including 1-octyl-4-methylpyridinium bromide, were found to form spherical aggregates. acs.org The structures of the anions and cations were observed to have a weak effect on the morphology of these aggregates, although they do influence the aggregate sizes. acs.orgresearchgate.netnih.gov The potential for N-octyl-4-methylpyridinium bromide to form other structures like liquid crystals under different conditions, such as temperature or concentration changes, remains an area for further investigation.
Interfacial Phenomena and Surface Activitybohrium.com
Interfacial phenomena are critical to understanding the behavior of surfactants and ionic liquids. uobaghdad.edu.iq The adsorption of these molecules at interfaces, such as the air-liquid or liquid-liquid interface, is a precursor to micelle formation and is responsible for the reduction of surface tension. researchgate.netuobaghdad.edu.iq
Adsorption at Air-Liquid and Liquid-Liquid Interfacesbohrium.com
N-octyl-4-methylpyridinium bromide, as a surface-active agent, adsorbs at the air-water interface, which leads to a reduction in the surface tension of the water. bohrium.comunimi.it The effectiveness of a surfactant in reducing surface tension is an important characteristic of its surface activity. rsc.orgnih.gov The standard free energy of adsorption (ΔG°ads) for similar pyridinium-based surfactants has been found to be negative, indicating a spontaneous tendency for the molecules to adsorb at the air-water interface at low concentrations before forming micelles at higher concentrations. researchgate.net The study of adsorption at both solid-liquid and water-air interfaces has been performed for related 1-alkyl-4-methylpyridinium salts. unimi.it
Standard Free Energy of Adsorption (ΔG°ads)
The standard free energy of adsorption (ΔG°ads) is a critical thermodynamic parameter that provides insight into the spontaneity and nature of the adsorption process of a compound at an interface. For N-octyl-4-methylpyridinium bromide, this value indicates the strength and type of interaction between the molecule and a surface, typically a metal surface in aqueous media, which is a key aspect of its function as a corrosion inhibitor.
The determination of ΔG°ads is most commonly achieved through the analysis of adsorption isotherms, with the Langmuir isotherm being frequently employed for corrosion inhibitors. ripublication.combohrium.com The process involves calculating the equilibrium constant for the adsorption process (Kads), which is then used in the following equation:
ΔG°ads = -RT ln(Csolvent * Kads)
Where:
R is the universal gas constant (8.314 J·mol-1·K-1).
T is the absolute temperature in Kelvin.
Csolvent is the concentration of the solvent, which for aqueous solutions is approximately 55.5 mol·L-1.
Kads is the equilibrium constant of the adsorption process, obtained from the intercept of the Langmuir adsorption isotherm plot (C/θ vs. C). ripublication.com
The magnitude and sign of ΔG°ads are indicative of the adsorption mechanism. Generally, values of ΔG°ads around -20 kJ·mol-1 or less negative are associated with physisorption, which involves electrostatic interactions between the charged molecule and the metal surface. mdpi.com Values of -40 kJ·mol-1 or more negative suggest chemisorption, which involves the formation of covalent bonds through charge sharing or transfer from the inhibitor molecules to the metal surface. mdpi.com Values that fall between -20 and -40 kJ·mol-1 are indicative of a mixed adsorption mechanism, involving both physisorption and chemisorption. ekb.eg
Table 1: Standard Free Energy of Adsorption for Analagous Pyridinium Bromide Derivatives
| Compound Name | ΔG°ads (kJ·mol-1) | Conditions | Adsorption Mechanism |
| Pyridinium Bromide Derivative (P1) | -31.05 | 1 M H2SO4 | Mixed (Physisorption & Chemisorption) ekb.eg |
| Pyridinium Bromide Derivative (P2) | -32.17 | 1 M H2SO4 | Mixed (Physisorption & Chemisorption) ekb.eg |
| Pyridinium Bromide Derivative (P3) | -32.89 | 1 M H2SO4 | Mixed (Physisorption & Chemisorption) ekb.eg |
This table is based on data for similar, but not identical, pyridinium bromide derivatives and is intended to provide a comparative context.
N Octyl 4 Methylpyridinium Bromide in Chemical Processes and Advanced Materials Science
Role as a Reaction Medium and Solvent in Organic Synthesis
Pyridinium-based ionic liquids, including N-octyl-4-methylpyridinium bromide, offer a unique environment for chemical reactions. longdom.org Their ionic nature allows them to dissolve a wide array of both polar and nonpolar substances. longdom.org This dual solvating capability stems from the combination of the charged pyridinium (B92312) ring and the nonpolar alkyl chain. longdom.org The structure of pyridinium ionic liquids can be fine-tuned by modifying the alkyl substituent on the nitrogen atom of the pyridine (B92270) ring and by selecting different anions, which in turn influences properties like hydrophobicity, viscosity, and melting point. longdom.org These characteristics make them versatile solvents for a variety of organic transformations. Furthermore, their inherent thermal stability is a significant advantage for chemical processes that require elevated temperatures. longdom.org
Extractive distillation is a crucial separation technique, particularly for mixtures with close boiling points or those that form azeotropes, which are difficult to separate by conventional distillation. Ionic liquids have emerged as promising entrainers in this process due to their ability to alter the relative volatilities of the components in a mixture.
N-octylpyridinium bromide has been specifically studied as an entrainer for the purification of benzene (B151609) from azeotropic mixtures. Research has shown its effectiveness in separating benzene from both benzene/ethanol (B145695) and benzene/isopropanol systems. However, it did not show a significant enhancement effect for the separation of benzene and thiophene. The performance of N-octylpyridinium bromide in these separation processes is consistent with analyses of its selectivity and capacity.
Below is a data table summarizing the separation potential of N-octylpyridinium bromide for different inseparable systems.
| System | Separation Potential | Phase Separation Observed |
| Benzene/Ethanol | Effective | No |
| Benzene/Isopropanol | Effective | No |
| Benzene/Thiophene | No Evident Enhancement | No |
This table is based on findings from a study on the thermodynamic properties of N-octylpyridinium bromide for extractive distillation.
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. The unique properties of pyridinium ionic liquids can lead to enhanced reaction rates and selectivities. longdom.org The ionic environment they provide can stabilize transition states or intermediates, thereby accelerating the reaction. For instance, in the context of extractive distillation, the selectivity of N-octylpyridinium bromide is a key factor in its ability to effectively separate certain azeotropic mixtures.
Studies on other pyridinium-based ionic liquids have shown that they can impact reaction kinetics due to factors like high viscosity and the potential for the pyridinium cation to react with solvated electrons, forming neutral radicals. nist.gov The rate of reactions in ionic liquids can be influenced by a lower driving force for certain electron transfer reactions, leading to a significant solvent effect on the rate constant. nist.gov Furthermore, the addition of water to pyridinium-based protic ionic liquids has been shown to decrease their density and increase their conductivity, which can, in turn, affect the kinetics of electrochemical reactions. nih.gov
A significant advantage of using ionic liquids like N-octylpyridinium bromide is their potential for recycling, which aligns with the principles of green chemistry. In a designed extractive distillation process for the separation of a benzene/ethanol mixture, simulations showed that N-octylpyridinium bromide could be fully recycled without any loss. This high recyclability makes it a more sustainable option compared to traditional organic solvent entrainers. The general recyclability of ionic liquids contributes to reducing the environmental impact associated with chemical processes. longdom.org
Catalytic Applications of N-octyl-4-methylpyridinium bromide
Beyond their role as solvents, ionic liquids can also function as catalysts. N-octylpyridinium bromide has been identified as a co-catalyst in wastewater treatment. biosynth.com It is a quaternary ammonium (B1175870) compound that can be activated by hydrogen bond donors like alcohols or amines. biosynth.com
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants across the phase boundary to the other phase where the reaction can occur. nih.gov
While specific studies detailing N-octyl-4-methylpyridinium bromide as a phase-transfer catalyst were not found in the search results, its chemical structure as a quaternary ammonium salt suggests its potential for such applications. Other quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide, have been shown to be effective phase-transfer catalysts. nih.govnih.gov The catalytic activity in these systems is often related to the formation of a microemulsion-like phase or reactions occurring at the water-oil interface. nih.gov
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While the search results did not provide specific examples of N-octyl-4-methylpyridinium bromide acting as an organocatalyst, the broader class of ionic liquids has been explored for such roles. The tunable nature of their cations and anions allows for the design of ionic liquids with specific catalytic functionalities. The mechanism of catalysis would depend on the specific functional groups incorporated into the ionic liquid's structure.
Heterogeneous Catalysis Strategies Involving N-octyl-4-methylpyridinium bromide
While ionic liquids are widely recognized for their potential as catalysts and catalyst supports, specific applications of N-octyl-4-methylpyridinium bromide in heterogeneous catalysis are not extensively documented in recent literature. However, the broader class of pyridinium ionic liquids is utilized in various catalytic processes. Their utility often stems from their ability to be immobilized onto solid supports, creating supported ionic liquid catalysts (SILCs). This approach combines the catalytic advantages of the ionic liquid with the ease of separation and recovery characteristic of a heterogeneous catalyst.
For instance, related compounds like 1-butyl-4-methylpyridinium bromide are employed as catalysts in organic synthesis, facilitating reactions by enhancing rates and selectivity. The catalytic activity of these ionic liquids often involves stabilizing reaction intermediates or facilitating ion transfer. In some advanced applications, ionic liquids are functionalized and anchored to magnetic nanoparticles, allowing for simple magnetic separation and reuse of the catalyst, as demonstrated with a magnetic ionic liquid catalyst functionalized with antimony (III) bromide for PET glycolysis. nih.gov Although direct evidence for N-octyl-4-methylpyridinium bromide is scarce, its structural similarity to other catalytically active pyridinium salts suggests potential for its use in similar heterogeneous catalytic systems, an area that remains open for further investigation.
Integration into Advanced Materials Systems
The distinct properties of N-octyl-4-methylpyridinium bromide allow for its integration into various advanced material systems, where it can impart specific functionalities. Its applications range from protecting metallic surfaces from corrosion to its potential use in modifying polymers and facilitating chemical separations.
Performance as Corrosion Inhibitor for Metallic Substrates
N-octyl-4-methylpyridinium bromide and its analogues have demonstrated significant potential as corrosion inhibitors for metallic substrates, particularly for steel in acidic environments. The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.
A study on the closely related compound N-(n-octyl)-3-methylpyridinium bromide (Py8) revealed its efficacy as a mixed-type inhibitor for EN3B mild steel in a corrosive acidic-chloride medium. mdpi.com The adsorption of these pyridinium-based surfactants onto the steel surface follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. mdpi.com The strength of this interaction is indicated by a high adsorption equilibrium constant (Kads), and thermodynamic data (ΔG°ads) suggest that the adsorption process involves both physical (electrostatic) and chemical bonding between the inhibitor molecules and the steel. mdpi.com
The long octyl chain and the pyridinium head group play crucial roles in the inhibition process. The pyridinium ring, with its delocalized π-electrons and heteroatoms, facilitates strong adsorption onto the metal surface, while the hydrophobic octyl chain helps to form a dense, protective film that repels corrosive species. The inhibition efficiency is influenced by the concentration of the inhibitor, with higher concentrations generally leading to greater surface coverage and enhanced protection.
| Inhibitor | Technique | Maximum Inhibition Efficiency (IE %) | Adsorption Isotherm | Standard Free Energy of Adsorption (ΔG°ads) |
|---|---|---|---|---|
| N-(n-octyl)-3-methylpyridinium bromide (Py8) | Electrochemical Measurements (Tafel, LPR, EIS) | 85% | Langmuir | -32 kJ mol-1 |
Design of Membranes for Chemical Separations
N-octyl-4-methylpyridinium bromide has been investigated for its role in chemical separation processes, particularly in the context of extractive distillation. This technique is employed to separate mixtures of components with close boiling points or those that form azeotropes, which are difficult to separate by conventional distillation.
A study on N-octylpyridinium bromide ([Opy]Br) demonstrated its effectiveness as an entrainer for the extractive distillation of benzene from azeotropic mixtures with ethanol and isopropanol. researchgate.net The ionic liquid alters the relative volatility of the components in the mixture, allowing for an easier separation. researchgate.net The performance of [Opy]Br in this application was evaluated based on thermodynamic properties such as activity coefficients at infinite dilution and Flory-Huggins interaction parameters, which provide insight into the solubility and interactions between the ionic liquid and the solvents. researchgate.net
The results indicated that N-octylpyridinium bromide could effectively separate benzene from its azeotropic mixtures with ethanol and isopropanol. researchgate.net Furthermore, process simulations using Aspen Plus software suggested that the ionic liquid could be fully recycled without significant loss, presenting a more environmentally friendly alternative to traditional organic solvent entrainers. researchgate.net
| System to be Separated | Role of [Opy]Br | Separation Outcome | Enhancement Effect |
|---|---|---|---|
| Benzene / Ethanol (Azeotrope) | Entrainer | Effective Separation | Positive |
| Benzene / Isopropanol (Azeotrope) | Entrainer | Effective Separation | Positive |
| Benzene / Thiophene | Entrainer | No Evident Enhancement | Negligible |
While this application is not a membrane-based separation in the solid-state sense, it highlights the utility of N-octyl-4-methylpyridinium bromide in designing advanced separation systems based on liquid-liquid and vapor-liquid equilibria. The broader field of ionic liquid-based membranes for gas separation is also an active area of research, with studies exploring various ionic liquids immobilized in porous supports or as part of a polymer structure to create selective barriers for gases like CO₂. mdpi.comnih.gov
Advanced Analytical Methodologies for N Octyl 4 Methylpyridinium Bromide
Chromatographic Techniques for Trace Analysis and Separation
Chromatography, a cornerstone of analytical chemistry, offers powerful tools for resolving complex mixtures and quantifying target analytes. For ionic liquids like N-octyl-4-methylpyridinium bromide, specific chromatographic techniques are adapted to overcome challenges related to their low volatility and ionic nature.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of ionic liquids. Its high sensitivity and selectivity make it ideal for detecting trace levels of N-octyl-4-methylpyridinium bromide in various samples. researchgate.net The inherent charge of the N-octyl-4-methylpyridinium cation makes it highly suitable for electrospray ionization (ESI), a common ionization source in LC-MS. nih.gov
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually on a reversed-phase column. The choice of mobile phase, often a mixture of water, acetonitrile, and an acid additive like formic acid, is optimized to achieve good peak shape and retention. sigmaaldrich.com Following separation, the analyte enters the mass spectrometer. In the ESI source, the N-octyl-4-methylpyridinium cation is efficiently transferred into the gas phase.
For quantification and confirmation, Multiple Reaction Monitoring (MRM) is the preferred scan mode. A specific precursor ion (the molecular ion of the N-octyl-4-methylpyridinium cation) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides a high degree of specificity and reduces background noise, enabling low detection limits. researchgate.net The development of such methods is crucial for identifying and quantifying potential impurities or degradation products. japsonline.com
Table 1: Illustrative LC-MS/MS Parameters for Pyridinium (B92312) Compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 Reversed-Phase | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the analyte |
| Flow Rate | 0.2-0.5 mL/min | Optimal separation and ionization |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficient ionization of the cation |
| Scan Type | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity |
| Precursor Ion (Q1) | m/z of [N-octyl-4-methylpyridinium]⁺ | Isolate the ion of interest |
Gas chromatography is a powerful separation technique, but it is generally limited to volatile and thermally stable compounds. researchgate.net N-octyl-4-methylpyridinium bromide, being an ionic salt, is non-volatile and would decompose at the high temperatures required for GC analysis. To overcome this limitation, derivatization is employed. sigmaaldrich.com This process chemically modifies the analyte to increase its volatility and thermal stability. researchgate.net
For N-octyl-4-methylpyridinium bromide, a potential strategy involves cleaving the pyridinium ring or the N-octyl group to produce volatile fragments, though this is complex. A more common approach for non-volatile analytes is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com However, the permanent positive charge on the nitrogen atom of the pyridinium ring makes typical derivatization challenging.
A more viable, albeit indirect, method for analyzing the bromide anion is through derivatization. For instance, bromide ions can be reacted with a reagent like dimethyl sulfate (B86663) in the sample headspace, and the resulting volatile methyl bromide can be analyzed by headspace GC-MS. nih.gov This allows for the quantification of the bromide component of the ionic liquid. Linearity for such methods has been demonstrated over concentration ranges of 0.1–20.0 mg/L with high accuracy. nih.gov
Inverse Gas Chromatography (IGC) is a unique and powerful technique where the compound of interest, in this case, N-octyl-4-methylpyridinium bromide, is used as the stationary phase within the GC column. A series of well-characterized volatile probe molecules are then injected into the column. researchgate.netresearchgate.net By measuring the retention times of these probes, it is possible to determine various thermodynamic parameters that describe the interactions between the ionic liquid and the probe molecules.
This technique has been successfully used to evaluate the thermodynamic properties of N-alkylpyridinium-based ionic liquids. researchgate.net Key parameters determined through IGC include:
Activity coefficients at infinite dilution (γ∞) : These values indicate the solvent capability of the ionic liquid for different solutes.
Flory-Huggins interaction parameters (χ∞) : This parameter describes the miscibility and interaction strength between the ionic liquid and a given probe solvent. researchgate.net
Hildebrand solubility parameters (δ₂) : This provides a measure of the cohesive energy density of the ionic liquid, which is useful for predicting its solubility behavior. researchgate.net
Studies on related N-octylpyridinium ionic liquids have used IGC to assess their potential as entrainers in extractive distillation processes by evaluating their interaction with various organic solvents. researchgate.net
Table 2: Thermodynamic Parameters of N-octylpyridinium-based Ionic Liquids Determined by IGC
| Parameter | Description | Significance |
|---|---|---|
| Activity Coefficient at infinite dilution (γ₁₂∞) | Measures the deviation from ideal behavior for a solute in the ionic liquid. | Indicates the suitability of the ionic liquid for separation processes. researchgate.net |
| Flory-Huggins Interaction Parameter (χ₁₂∞) | Quantifies the interaction energy between a probe molecule and the ionic liquid. | Provides insight into the solubility and miscibility of solvents in the ionic liquid. researchgate.net |
Electrochemical Sensing Platforms
Electrochemical methods offer a rapid, cost-effective, and often portable alternative for the analysis of ionic species. These techniques are based on measuring potential or current changes resulting from electrochemical reactions at an electrode surface.
Potentiometry involves measuring the potential difference between an indicator electrode and a reference electrode in the absence of an appreciable current. This technique is particularly useful for determining the activity of an ion in a solution. Research on poly(N-octyl-4-vinylpyridinium bromide) has utilized potentiometry to study its interaction with protons (H+) and to examine how factors like concentration and degree of quaternization affect its pKa value. physchemres.org This demonstrates the applicability of potentiometric titrations for characterizing the physicochemical behavior of polymers containing the N-octylpyridinium moiety.
Voltammetry , conversely, measures the current that flows as a controlled potential is applied to an electrode. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used for quantification. researchgate.netnih.gov For N-octyl-4-methylpyridinium bromide, analysis could be achieved by monitoring the electrochemical oxidation or reduction of the pyridinium cation or by using an electrode modified to specifically interact with the analyte. The resulting peak current in a DPV experiment is typically proportional to the analyte's concentration, allowing for sensitive quantification. mdpi.com
An Ion-Selective Electrode (ISE) is a potentiometric sensor designed to respond selectively to a specific ion in the presence of others. nih.gov An ISE for N-octyl-4-methylpyridinium bromide could be designed to be selective for either the N-octyl-4-methylpyridinium cation or the bromide anion.
Bromide-Selective Electrode: Commercially available bromide ISEs typically use a solid-state sensing membrane made of compressed silver bromide (AgBr). hannainst.commetrohm.com The potential developed at the membrane surface is proportional to the logarithm of the bromide ion activity in the sample solution, according to the Nernst equation. These electrodes are robust and can measure bromide concentrations over a wide range, often from 1 µM to 1 M. hannainst.com To analyze N-octyl-4-methylpyridinium bromide, the sample would be dissolved, and the free bromide ion concentration would be measured.
Cation-Selective Electrode: An ISE selective for the N-octyl-4-methylpyridinium cation would require the development of a specific ion-selective membrane. This typically involves incorporating a lipophilic ionophore into a polymer matrix, such as polyvinyl chloride (PVC). The ionophore would be a molecule designed to selectively bind the N-octyl-4-methylpyridinium cation. The design process involves synthesizing and testing various potential ionophores to achieve high selectivity over other cations. The electrode's performance would be characterized by its linear range, slope (which should be close to the Nernstian value of 59.2/z mV per decade of activity, where z is the ion charge), detection limit, and selectivity coefficients against potential interfering ions. nih.gov
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| N-octyl-4-methylpyridinium bromide |
| Acetonitrile |
| Formic Acid |
| Dimethyl sulfate |
| Methyl bromide |
| Poly(N-octyl-4-vinylpyridinium bromide) |
| Silver Bromide |
Spectrophotometric Determination Techniques
Spectrophotometry encompasses a range of analytical methods that measure the absorption or emission of light by a substance to determine its concentration. These techniques are widely utilized for the quantitative analysis of various compounds, including ionic liquids like N-octyl-4-methylpyridinium bromide. The underlying principle involves the interaction of electromagnetic radiation with the analyte, where the amount of light absorbed is directly proportional to the concentration of the substance in the sample.
Charge-Transfer Complex Formation for Enhanced Detection
The formation of charge-transfer (CT) complexes offers a strategic approach to enhance the spectrophotometric detection of molecules that may otherwise exhibit low molar absorptivity. A charge-transfer complex is formed between an electron donor and an electron acceptor molecule. This interaction creates new, intense absorption bands in the ultraviolet-visible (UV-Vis) spectrum, which can be exploited for highly sensitive quantification.
In the context of N-octyl-4-methylpyridinium bromide, the pyridinium cation can act as an electron acceptor. By introducing a suitable electron-donating reagent (a π-donor) into the solution, a colored charge-transfer complex can be formed. The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (λmax) of the complex, is proportional to the concentration of the ionic liquid. This method significantly improves sensitivity and allows for determination at lower concentration levels. The effect of molecular modifications on the intermolecular interactions in charge-transfer complexes has been a subject of study, indicating that minor changes to the components can cause drastic changes in these interactions. rsc.org
UV-Vis Spectrophotometry for Quantification
Direct UV-Vis spectrophotometry is a fundamental and accessible technique for the quantification of N-octyl-4-methylpyridinium bromide. This method relies on the inherent ability of the molecule's pyridinium ring, a chromophore, to absorb light in the UV region of the electromagnetic spectrum. The analysis is based on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration.
For quantification, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, typically the λmax where the compound absorbs most strongly. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. Studies on similar pyridinium compounds, such as 1-butyl-4-methylpyridinium bromide, confirm the utility of UV detection for purity assessment. The development of UV-spectrophotometric methods for other bromide salts, like Ipratropium bromide, has shown linearity in ranges such as 20-120 µg/ml with high accuracy. researchgate.net First-order derivative spectrophotometry can also be employed to resolve overlapping spectra and enhance quantification in the presence of interfering substances. indexcopernicus.commdpi.com
Table 1: Typical Validation Parameters for UV-Vis Spectrophotometric Methods
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Linearity Range | 5 - 120 µg/mL | The concentration range over which the absorbance is directly proportional to the concentration. researchgate.netekb.eg |
| Correlation Coefficient (r²) | > 0.995 | A measure of how well the calibration data fit a linear regression line. researchgate.net |
| Limit of Detection (LOD) | 0.1 - 8.8 µg/mL | The lowest analyte concentration that can be reliably distinguished from the background noise. researchgate.netekb.eg |
| Limit of Quantification (LOQ) | 0.4 - 28.6 µg/mL | The lowest analyte concentration that can be measured with acceptable precision and accuracy. researchgate.netekb.eg |
| Accuracy (% Recovery) | 99.1% - 100.3% | The closeness of the measured value to the true value, often determined by spike/recovery experiments. researchgate.netindexcopernicus.com |
Note: Data in this table are illustrative, based on published methods for similar compounds, and represent typical performance characteristics.
Microextraction and Sample Preparation Techniques Utilizing Ionic Liquids
Microextraction techniques are advanced sample preparation methods characterized by their minimal use of organic solvents, high enrichment factors, and integration with various analytical instruments. Ionic liquids, including N-octyl-4-methylpyridinium bromide, are increasingly used in these techniques, acting as the extraction phase due to their unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient microextraction method. The procedure involves the rapid injection of a mixture containing an appropriate extraction solvent (often an ionic liquid) and a disperser solvent (such as acetone (B3395972) or methanol) into an aqueous sample. This action creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer of the analyte.
The analyte partitions from the aqueous sample into the extraction droplets. Following extraction, the phases are separated, typically by centrifugation, and the analyte-enriched extraction solvent is collected and analyzed. The use of an ionic liquid like N-octyl-4-methylpyridinium bromide as the extraction solvent can enhance the extraction efficiency for specific analytes due to its unique solvation capabilities.
Single-Drop Microextraction (SDME)
Single-drop microextraction (SDME) is a simple, cost-effective, and environmentally friendly sample preparation technique. e3s-conferences.org In a typical SDME setup, a microdrop of an immiscible extraction solvent is suspended from the tip of a microsyringe needle and immersed in a stirred aqueous sample. e3s-conferences.org Analytes from the sample partition into the microdrop over a set period. After extraction, the drop is retracted back into the microsyringe and injected directly into an analytical instrument for quantification. e3s-conferences.org
Key parameters that influence the efficiency of SDME include the choice of extraction solvent, drop volume, stirring rate of the sample, extraction time, and the pH and ionic strength of the sample matrix. e3s-conferences.org The stirring rate is particularly crucial, as higher rates enhance the diffusion of analytes from the bulk solution to the solvent drop, thereby improving extraction efficiency. e3s-conferences.org Ionic liquids like N-octyl-4-methylpyridinium bromide are excellent candidates for the extraction phase in SDME due to their low volatility, which prevents solvent loss during the extraction process.
Solid-Phase Microextraction (SPME)
Solid-phase microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to a sample. The analytes adsorb from the sample matrix onto the fiber coating. A polymer based on the N-octyl-4-methylpyridinium cation, poly (N-octyl-4-vinylpyridinium) bromide, has been successfully used as a solid phase for the adsorption and subsequent determination of Arsenic (V). researchgate.net
In this application, the solid phase containing the pyridinium bromide functionality was used to adsorb As(V) from water samples. The determination was carried out by directly measuring the fluorescence intensity on the solid phase, which was found to increase proportionally with the arsenic concentration. researchgate.net The study optimized various parameters to achieve maximum adsorption. researchgate.net This demonstrates the utility of N-octyl-4-methylpyridinium bromide derivatives as a functional component in solid-phase extraction for environmental analysis. researchgate.net
Table 2: Research Findings for As(V) Determination Using a Poly (N-octyl-4-vinylpyridinium) bromide Solid Phase
| Parameter | Finding | Reference |
|---|---|---|
| Optimized pH | 9.0 | researchgate.net |
| Optimized Agitation Time | 60 minutes | researchgate.net |
| Linearity Range | 6.80 to 90.0 µg L⁻¹ | researchgate.net |
| Limit of Detection (LOD) | 2.24 µg L⁻¹ | researchgate.net |
| Relative Standard Deviation (RSD) | 1.72% | researchgate.net |
Future Directions and Emerging Research Domains for N Octyl 4 Methylpyridinium Bromide
Development of Multifunctional N-octyl-4-methylpyridinium bromide Systems
The inherent nature of N-octyl-4-methylpyridinium bromide as an ionic liquid—simultaneously acting as a solvent and a salt with tunable properties—lays the groundwork for its use in multifunctional systems. Research is evolving from using it for a single purpose, such as a catalyst or an electrolyte, to designing integrated systems where it performs multiple roles concurrently.
One of the most straightforward examples of its multifunctionality is its application in catalysis, where it can serve as both the reaction medium and the catalyst itself. Its ionic nature can stabilize reaction intermediates and facilitate ion transfer, enhancing reaction rates and selectivity in various organic syntheses, such as nucleophilic substitution reactions.
Future research is aimed at creating more complex multifunctional systems. This includes the development of "smart" materials that integrate the compound's properties with other functional components. For instance, researchers are exploring the incorporation of N-octyl-4-methylpyridinium bromide into polymer matrices or onto nanoparticle surfaces. Such composites could function as both a structural component and a sensor, where changes in the environment (e.g., presence of an analyte) alter the ionic liquid's conductivity, signaling a detectable event. Another promising area is the design of dual-action catalytic systems, where the ionic liquid not only catalyzes a primary reaction but also facilitates the separation and recycling of the product or catalyst, streamlining the entire process.
| Potential Multifunctional System | Components | Integrated Functions | Target Application |
| Catalytic Separation System | N-octyl-4-methylpyridinium bromide, reactants | Serves as catalyst and extraction solvent | Green organic synthesis |
| Chemiresistive Sensor | N-octyl-4-methylpyridinium bromide, nanomaterial (e.g., nano-cages) | Structural support and signal transducer | Environmental monitoring, industrial process control |
| Drug Delivery Vehicle | N-octyl-4-methylpyridinium bromide, therapeutic agent, targeting ligand | Solubilizer, stabilizer, and targeted carrier | Advanced therapeutics |
| Responsive Material | N-octyl-4-methylpyridinium bromide, polymer matrix | Structural component with tunable properties (e.g., viscosity, conductivity) | Smart fluids, actuators |
Integration with Artificial Intelligence and Machine Learning for Predictive Material Design
The sheer number of possible ionic liquids, created by combining different cations and anions, presents a significant challenge to traditional experimental discovery methods. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this vast chemical space and accelerate the design of ionic liquids with tailored properties. ku.ac.ae This approach is highly applicable to the future development of N-octyl-4-methylpyridinium bromide and its derivatives.
Researchers are developing advanced computational models, such as artificial neural networks and deep learning algorithms, to predict the physicochemical properties of ionic liquids based on their molecular structures. ku.ac.ae By training these models on large datasets, it is possible to reliably estimate properties like viscosity, density, heat capacity, surface tension, and gas solubility for novel or uncharacterized compounds. rsc.org For N-octyl-4-methylpyridinium bromide, this means that variations—such as changing the anion or modifying the alkyl chain—can be screened computationally to identify the most promising candidates for a specific application without the need for laborious synthesis and testing. ku.ac.ae
An exciting development in this field is the creation of "inverse design" tools. ku.ac.ae These platforms allow a user to input a desired set of properties, and the AI model then generates or identifies the molecular structures of ionic liquids that are predicted to meet those criteria. ku.ac.ae This shifts the paradigm from "what are the properties of this molecule?" to "what molecule has the properties I need?". This data-driven approach significantly reduces the experimental workload, accelerating the development of new materials for applications ranging from carbon capture to energy storage. ku.ac.ae
| Property Predicted by ML | Relevant Application Area | Potential Impact on Design |
| CO₂ Solubility | Carbon Capture | Rapidly identify derivatives of N-octyl-4-methylpyridinium bromide with enhanced CO₂ absorption capacity. nih.gov |
| Viscosity & Ionic Conductivity | Batteries & Electrochemistry | Optimize electrolyte formulations for next-generation energy storage devices by balancing ion mobility and physical properties. researchgate.net |
| Toxicity & Biodegradability | Green Chemistry | Design new pyridinium (B92312) salts with reduced environmental impact by predicting their biological interactions and degradation pathways. |
| Thermodynamic Properties (e.g., activity coefficients) | Separations & Extractive Distillation | Screen for optimal entrainers for specific chemical separations, improving process efficiency and reducing energy consumption. researchgate.net |
Green and Sustainable Chemistry Innovations Utilizing N-octyl-4-methylpyridinium bromide
The principles of green chemistry—reducing waste, using renewable resources, and designing safer chemicals—are central to modern chemical research. N-octyl-4-methylpyridinium bromide and related ionic liquids are at the forefront of this movement due to their unique properties, such as low vapor pressure, which minimizes air pollution from volatile organic compounds (VOCs).
A key area of application is in improving the sustainability of industrial separation processes. For example, N-octylpyridinium bromide has been studied as an entrainer for extractive distillation to separate azeotropic mixtures like benzene (B151609)/ethanol (B145695). researchgate.net Research has shown that it can effectively enhance the relative volatility, enabling a separation that is difficult with traditional methods. researchgate.net Crucially, the ionic liquid can be fully recycled within the process without loss, which aligns with the green chemistry goal of minimizing waste and improving atom economy. researchgate.net
Furthermore, there is a significant research effort to design new pyridinium-based ionic liquids with enhanced biodegradability. rsc.org By incorporating functional groups like esters into the side chains, scientists are creating ionic liquids that can be broken down by microorganisms, addressing concerns about the environmental persistence of some earlier-generation ionic liquids. rsc.org
The compound also holds potential for use in carbon capture and utilization (CCU) technologies. qub.ac.uk Ionic liquids are being extensively investigated as solvents for capturing CO₂ from flue gas and other industrial emissions. researchgate.netfrontiersin.org The tunability of the N-octyl-4-methylpyridinium cation, combined with different anions, could lead to systems with high CO₂ solubility and selectivity, forming a critical component of technologies aimed at mitigating climate change. frontiersin.org
| Green Chemistry Application | Role of N-octyl-4-methylpyridinium bromide | Sustainability Benefit |
| Extractive Distillation | Entrainer to break azeotropes | Energy-efficient separation; high recyclability of the ionic liquid reduces waste. researchgate.net |
| Biomass Processing | Solvent for dissolving cellulose (B213188) or lignin | Enables the use of renewable feedstocks for producing biofuels and value-added chemicals. |
| Carbon Capture | Absorbent for CO₂ | Potential to efficiently capture CO₂ from industrial sources, reducing greenhouse gas emissions. researchgate.net |
| Replacement for Volatile Organic Solvents (VOCs) | Reaction medium in organic synthesis | Low vapor pressure significantly reduces air pollution and worker exposure to harmful solvents. |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-octyl-4-methylpyridinium bromide, and how is the product characterized?
- Methodology : Synthesis typically involves quaternization of 4-methylpyridine with 1-bromooctane under reflux in an aprotic solvent (e.g., acetonitrile). The reaction is monitored via thin-layer chromatography (TLC).
- Characterization :
- 1H-NMR : Peaks for the pyridinium ring protons (δ 8.5–9.5 ppm), octyl chain protons (δ 0.8–1.8 ppm), and methyl group (δ 2.5–3.0 ppm). Data should align with literature values from deuterated DMSO spectra .
- Elemental Analysis : Confirm C, H, N, and Br content (e.g., molecular formula C₁₃H₂₂NBr , MW 272.22 g/mol) .
Q. How can researchers assess the purity of N-octyl-4-methylpyridinium bromide for reproducibility?
- Methods :
- HPLC/GC-MS : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm).
- Melting Point : Compare observed values with literature data (if crystalline).
- Ion Chromatography : Quantify bromide counterion content to validate stoichiometry .
Q. What solvents are compatible with N-octyl-4-methylpyridinium bromide for solution-phase studies?
- Data : The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol. Insolubility in water necessitates sonication or co-solvents for aqueous applications .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., thermal stability, phase behavior) impact applications of N-octyl-4-methylpyridinium bromide?
- Experimental Design :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (reported >250°C for similar pyridinium salts).
- Differential Scanning Calorimetry (DSC) : Identify glass transitions or melting points.
- Reference Studies : Thermal data from Journal of Chemical & Engineering Data and Journal of Molecular Liquids .
Q. What strategies resolve contradictions in reported solubility or aggregation behavior of N-octyl-4-methylpyridinium bromide?
- Approach :
- Critical Micelle Concentration (CMC) Studies : Use conductivity or surface tension measurements to validate aggregation thresholds.
- Variable-Temperature NMR : Probe solute-solvent interactions under different conditions .
Q. How can researchers leverage N-octyl-4-methylpyridinium bromide in green chemistry or biomass processing?
- Case Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
